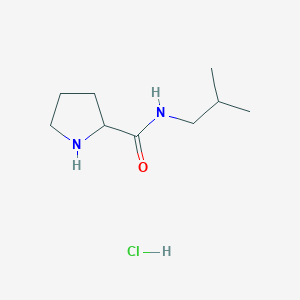
2-Hydroxyquinoline-6-sulfonyl chloride
Descripción general
Descripción
2-Hydroxyquinoline-6-sulfonyl chloride, also known as 2-Oxo-1,2-dihydro-6-quinolinesulfonyl chloride, is a compound with the molecular formula C9H6ClNO3S . It is a reagent used in the organic synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of 2-Hydroxyquinoline-6-sulfonyl chloride can be achieved from Chlorosulfonic acid and 2-Quinolinol .Molecular Structure Analysis
The molecular structure of 2-Hydroxyquinoline-6-sulfonyl chloride consists of a quinoline ring with a sulfonyl chloride group attached at the 6th position . The molecular weight of the compound is approximately 243.67 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxyquinoline-6-sulfonyl chloride include a molecular weight of 243.67 g/mol, a monoisotopic mass of 242.9756919 g/mol, and a topological polar surface area of 71.6 Ų . The compound has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond .Aplicaciones Científicas De Investigación
Summary of Application
2-Hydroxyquinoline-6-sulfonyl chloride is used as a scaffold in the synthesis of various biologically active compounds. Its derivatives are known for their potential in drug discovery, particularly in the development of anticancer, antibacterial, and antiviral agents .
Methods of Application
The compound is often used in multi-step synthetic procedures involving transition metal-catalyzed reactions or green chemistry protocols. For instance, it can undergo nucleophilic substitution reactions to introduce various functional groups that enhance biological activity .
Results/Outcomes
The synthesized derivatives exhibit a range of bioactivities, with some showing promising results in preclinical models of diseases. Quantitative data from bioassays often reveal the potency of these compounds in terms of IC50 values or inhibition zones .
Application in Organic Synthesis
Summary of Application
In organic synthesis, 2-Hydroxyquinoline-6-sulfonyl chloride serves as an intermediate for constructing complex quinoline derivatives. These derivatives are crucial for various industrial applications due to their unique chemical properties .
Methods of Application
Synthetic chemists utilize this compound in condensation reactions, often employing catalysts to improve yields and selectivity. The reactions may be carried out under reflux conditions with precise control over temperature and pH .
Results/Outcomes
Application in Bioorganic Chemistry
Summary of Application
This compound is instrumental in the synthesis of bioorganic molecules that mimic natural processes. It’s particularly useful in the study of enzyme-substrate interactions and the design of enzyme inhibitors .
Methods of Application
2-Hydroxyquinoline-6-sulfonyl chloride is used to create analogs that can interact with biological macromolecules. Techniques like solid-phase synthesis and combinatorial chemistry are often employed .
Results/Outcomes: The interaction of synthesized molecules with their biological targets is assessed using assays like surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA), providing insights into their binding affinities .
Application in Agrochemical Research
Summary of Application
The compound finds use in the development of new agrochemicals, such as pesticides and herbicides. Its derivatives can be designed to target specific pests or weeds without harming crops .
Methods of Application
Researchers employ 2-Hydroxyquinoline-6-sulfonyl chloride in synthetic pathways to produce compounds with desired biological activities. These pathways often involve the use of safe and environmentally friendly reagents .
Results/Outcomes
Field trials and laboratory tests are conducted to evaluate the efficacy of the synthesized agrochemicals. Data on their toxicity to non-target organisms and biodegradability are also collected .
Application in Material Science
Methods of Application
Chemists synthesize novel materials by incorporating the compound into polymers or as part of organic light-emitting diodes (OLEDs). Precise control over molecular weight and polymerization conditions is crucial .
Results/Outcomes
The materials are tested for their conductive and emissive properties. Researchers measure parameters like bandgap, electron mobility, and luminescence efficiency to determine their suitability for various applications .
Application in Environmental Chemistry
Summary of Application
2-Hydroxyquinoline-6-sulfonyl chloride is used in environmental chemistry for the detection and removal of heavy metals from water sources. Its chelating properties make it valuable for water purification processes .
Methods of Application
The compound is incorporated into sensors or filtration systems. It forms complexes with heavy metals, which can then be detected or extracted from the water .
Results/Outcomes
Studies report the compound’s effectiveness in reducing metal ion concentrations in contaminated water. The performance is quantified by measuring the decrease in metal ion concentration before and after treatment .
Propiedades
IUPAC Name |
2-oxo-1H-quinoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYHIOACCQXLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696851 | |
| Record name | 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyquinoline-6-sulfonyl chloride | |
CAS RN |
569340-07-4 | |
| Record name | 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)


![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)
![5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424140.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)
![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424142.png)



